N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a bis-thiadiazole core connected via a thioether linkage (-S-) and a carboxamide bridge. The structure includes:
- First thiadiazole ring: Substituted with a 5-methyl group and linked to a thioacetamide moiety.
- Functional groups: The carboxamide and thioether groups enhance hydrogen-bonding and hydrophobic interactions, respectively .
The biphenyl moiety distinguishes it from simpler thiadiazole derivatives, likely influencing pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S3/c1-12-23-24-18(30-12)21-16(27)11-29-20-26-25-19(31-20)22-17(28)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,24,27)(H,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWGYDZOEPOIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit significant activity against various targets, includingSalmonella typhi .
Mode of Action
It’s known that similar compounds interact with their targets through the nitrogen atom. This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
It’s known that similar compounds can inhibit the il-6/jak/stat3 pathway, which plays a crucial role in the proliferation and survival of certain cancer cells.
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects.
Biological Activity
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and more. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a biphenyl moiety and two thiadiazole rings linked through a thioether group. This unique arrangement contributes to its biological activity by enhancing interaction with biological targets.
Anticancer Activity
Recent studies have shown that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- A study evaluated various 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated promising cytotoxicity with IC50 values of 0.084 ± 0.020 mmol/L for MCF-7 and 0.034 ± 0.008 mmol/L for A549 cells .
- Another study highlighted that certain derivatives showed selective cytotoxicity against cancer cells while being non-toxic to normal cells (NIH3T3 fibroblast cells) .
Antimicrobial Activity
Thiadiazole derivatives have shown efficacy against various bacterial strains:
- Compounds from the same class were tested against Staphylococcus epidermidis and exhibited significant inhibitory effects . The docking studies indicated strong interactions with bacterial proteins.
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole compounds has also been documented:
- Thiadiazole derivatives have been reported to inhibit inflammatory mediators in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activities of this compound can be attributed to:
- Aromaticity : The presence of aromatic rings enhances the stability and interaction with biological targets.
- Hydrogen Bonding : The compound's structure allows for multiple hydrogen bonding sites which facilitate binding to proteins involved in disease pathways.
- Electrophilic Character : The sulfur and nitrogen atoms in the thiadiazole rings contribute to electrophilic interactions with nucleophiles in biological systems.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
Key Research Findings
Biphenyl Advantage : The biphenyl group in the target compound enhances binding to aromatic-rich enzyme pockets (e.g., kinase ATP sites), a feature absent in simpler analogs .
Thioether Stability : Compared to Schiff bases (), the thioether linkage offers superior metabolic stability, reducing rapid clearance .
Synergy of Thiadiazoles : Dual thiadiazole cores may amplify electron-deficient character, improving interactions with nucleophilic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
